molecular formula C18H21Cl2NO3 B12741078 Carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride CAS No. 88384-28-5

Carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride

Cat. No.: B12741078
CAS No.: 88384-28-5
M. Wt: 370.3 g/mol
InChI Key: GMMAYVOQDAJOJT-UHFFFAOYSA-N
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Description

Carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride is a complex organic compound with a unique structure that includes a carbonic acid ester, a chlorinated benzyl group, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride typically involves multiple steps. One common method is the esterification of carbonic acid with (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic environment to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the ester or amine groups.

    Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) methyl ester
  • Carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) ethyl ester

Uniqueness

Carbonic acid, (p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride is unique due to its specific ester and amine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

88384-28-5

Molecular Formula

C18H21Cl2NO3

Molecular Weight

370.3 g/mol

IUPAC Name

[1-(4-chlorophenyl)-3-(dimethylamino)propyl] phenyl carbonate;hydrochloride

InChI

InChI=1S/C18H20ClNO3.ClH/c1-20(2)13-12-17(14-8-10-15(19)11-9-14)23-18(21)22-16-6-4-3-5-7-16;/h3-11,17H,12-13H2,1-2H3;1H

InChI Key

GMMAYVOQDAJOJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)OC(=O)OC2=CC=CC=C2.Cl

Origin of Product

United States

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